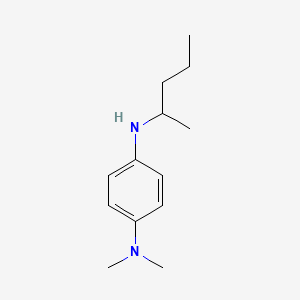
n1,n1-Dimethyl-n4-(pentan-2-yl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n1,n1-Dimethyl-n4-(pentan-2-yl)benzene-1,4-diamine: is an organic compound with a complex structure, featuring a benzene ring substituted with dimethyl and pentan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n1,n1-Dimethyl-n4-(pentan-2-yl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with appropriate alkylating agents. One common method includes the use of dimethyl sulfate and pentan-2-yl bromide under basic conditions to achieve the desired substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance reaction rates and selectivity, followed by purification steps such as distillation or recrystallization to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n1,n1-Dimethyl-n4-(pentan-2-yl)benzene-1,4-diamine can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: This compound can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and alkyl halides for nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: n1,n1-Dimethyl-n4-(pentan-2-yl)benzene-1,4-diamine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It may be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development. It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its stability and reactivity make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of n1,n1-Dimethyl-n4-(pentan-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s binding affinity.
Comparación Con Compuestos Similares
n1,n1-Dimethyl-n4-(pentan-2-yl)benzene-1,4-diamine: shares similarities with other substituted benzene diamines, such as n1,n1-Dimethyl-n4-(butan-2-yl)benzene-1,4-diamine and n1,n1-Dimethyl-n4-(hexan-2-yl)benzene-1,4-diamine.
Uniqueness:
- The presence of the pentan-2-yl group in this compound provides unique steric and electronic properties, distinguishing it from other similar compounds. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C13H22N2 |
|---|---|
Peso molecular |
206.33 g/mol |
Nombre IUPAC |
4-N,4-N-dimethyl-1-N-pentan-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C13H22N2/c1-5-6-11(2)14-12-7-9-13(10-8-12)15(3)4/h7-11,14H,5-6H2,1-4H3 |
Clave InChI |
NPQJKDQZWYQRJM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)NC1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1-Iodoethenyl)phenyl]ethanone](/img/structure/B13642709.png)






![N-benzyl-N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13642749.png)

![(1S)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13642751.png)




